molecular formula C19H20N4O4S2 B2886052 N-(4-((3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1105227-19-7

N-(4-((3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide

Katalognummer B2886052
CAS-Nummer: 1105227-19-7
Molekulargewicht: 432.51
InChI-Schlüssel: ZRVMBLNNGVGPDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a thiophene, an oxadiazole, a piperidine, and a sulfonyl group . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including the formation of the oxadiazole ring, the introduction of the thiophene group, and the coupling of these rings with the piperidine and sulfonyl groups .


Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography . This allows for the determination of the exact arrangement of atoms and bonds within the molecule.


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present and the reaction conditions .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Several studies have synthesized derivatives bearing the 1,3,4-oxadiazole nucleus and evaluated their antibacterial potential. For instance, the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole and their screening for antibacterial activity revealed that some compounds exhibit moderate inhibitory effects against both Gram-negative and Gram-positive bacterial strains (Iqbal et al., 2017). Another study focused on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate, showing antibacterial and anti-enzymatic potential with minimal hemolytic activity (Nafeesa et al., 2017).

Anticancer Activity

Research into novel 1,2-dihydropyridine, thiophene, and thiazole derivatives with a sulfone moiety has demonstrated promising in-vitro anticancer activity against human breast cancer cell lines, suggesting potential therapeutic applications for compounds with related chemical structures (Al-Said et al., 2011).

Enzyme Inhibition

Compounds synthesized from 1,3,4-oxadiazole structures have been evaluated for their enzyme inhibitory activities. This includes research on butyrylcholinesterase (BChE) enzyme screening and molecular docking studies, which indicate potential therapeutic applications in treating diseases related to enzyme dysfunction (Khalid et al., 2016).

Antimalarial and COVID-19 Applications

A theoretical investigation into antimalarial sulfonamides for COVID-19 drug applications utilizing computational calculations and molecular docking study suggested that certain sulfonamide derivatives exhibit promising antimalarial activity and potential against SARS-CoV-2 (Fahim & Ismael, 2021).

Wirkmechanismus

The mechanism of action for such compounds would depend on their intended use. For example, some compounds with similar structures have been studied for their antimicrobial or antitubercular activities .

Zukünftige Richtungen

Future research on similar compounds could involve the synthesis of new derivatives, the exploration of their potential biological activities, and the optimization of their properties for specific applications .

Eigenschaften

IUPAC Name

N-[4-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-13(24)20-15-6-8-16(9-7-15)29(25,26)23-10-2-4-14(12-23)18-21-22-19(27-18)17-5-3-11-28-17/h3,5-9,11,14H,2,4,10,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVMBLNNGVGPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.